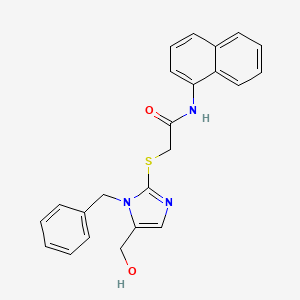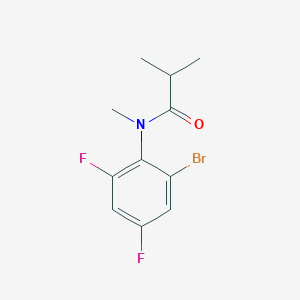
2-(1-adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Adamantane Derivatives in Drug Synthesis and Antiviral Activity
Adamantane derivatives, including compounds related to "2-(1-adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide," have been explored for their antimicrobial and antiviral activities. These compounds serve as starting points in the synthesis of biologically active aminoadamantanes, known for their applications in treating and preventing diseases such as influenza, herpes, and pneumonia. The removal of acetyl protection from these derivatives yields active components used in drugs like midantane for Parkinson’s disease treatment (Khusnutdinov et al., 2011).
Crystallography and Molecular Structure
The structural aspects of adamantane derivatives are crucial for understanding their biological activity. Studies have delved into the crystal structures of these compounds, revealing how molecular configurations such as the planar structure of the main moiety and the positions of adamantyl substituents impact their interactions and stability. This knowledge is vital for designing drugs with desired biological properties (Bunev et al., 2013).
Antimicrobial and Anticancer Potentials
Further research has explored the synthesis of adamantyl-based compounds with potential chemotherapeutic applications and as inhibitors of specific enzymes implicated in disease processes. For example, adamantyl analogues of paracetamol have shown significant analgesic properties by inhibiting the TRPA1 channel, suggesting avenues for developing new pain management therapies (Fresno et al., 2014). Additionally, novel sulfonamide derivatives with adamantyl groups have demonstrated cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (Ghorab et al., 2015).
Antioxidant and Anti-inflammatory Activities
Adamantane-based ester derivatives have been investigated for their antioxidant and anti-inflammatory activities. Specific compounds have shown promising results in scavenging free radicals and inhibiting inflammatory processes, indicating their potential in treating oxidative stress-related diseases and inflammation (Kumar et al., 2015).
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-19(21-16-1-2-17-18(8-16)24-4-3-23-17)12-20-9-13-5-14(10-20)7-15(6-13)11-20/h1-2,8,13-15H,3-7,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCXUAQKSTMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659265.png)
![methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2659266.png)

![3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)


![(E)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659279.png)

![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone](/img/structure/B2659284.png)

